molecular formula C12H15NO3 B12212850 4-[(3-Methylbutanoyl)amino]benzoic acid

4-[(3-Methylbutanoyl)amino]benzoic acid

Cat. No.: B12212850
M. Wt: 221.25 g/mol
InChI Key: ZOQRJGXJOBCVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylbutanoyl)amino]benzoic acid is a specialty organic compound featuring a benzoic acid core functionalized with a 3-methylbutanoyl (isovaleryl) amide group at the para position. This structure classifies it as a derivative of para -aminobenzoic acid (PABA), a well-established scaffold in medicinal and organic chemistry known for its versatility as a building block for synthesizing a wide range of bioactive molecules . Derivatives of para -aminobenzoic acid are frequently investigated for their potential in various therapeutic areas. Research indicates that PABA-based compounds can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, making them valuable templates in drug discovery campaigns . The specific 3-methylbutanoyl side chain in this compound may influence its lipophilicity and steric profile, which can be critical parameters for optimizing pharmacokinetic properties and target engagement in lead optimization studies. In organic synthesis, this compound serves as a key intermediate. The carboxylic acid group can undergo standard functional group transformations, such as esterification or amide coupling, while the amide linkage provides stability. This allows researchers to incorporate this molecular fragment into more complex structures, such as peptidomimetics or functional materials . Its applications extend to being a precursor in the development of novel chemical entities for high-throughput screening and as a model compound for studying structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(3-methylbutanoylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-5-3-9(4-6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

ZOQRJGXJOBCVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Protection-Acylation-Deprotection Strategy

The most widely documented approach involves a three-step sequence: esterification of 4-ABA , amide bond formation , and ester hydrolysis .

Step 1: Esterification of 4-Aminobenzoic Acid
4-ABA is first converted to its methyl or isopropyl ester to protect the carboxylic acid group during subsequent acylation. For example, methyl 4-aminobenzoate can be synthesized by refluxing 4-ABA in methanol with thionyl chloride (SOCl₂) as a catalyst. This method, adapted from isopropyl 4-aminobenzoate synthesis, achieves near-quantitative yields by leveraging the nucleophilic acyl substitution mechanism:

4-ABA+ROHSOCl2Methyl 4-aminobenzoate+HCl+SO2\text{4-ABA} + \text{ROH} \xrightarrow{\text{SOCl}2} \text{Methyl 4-aminobenzoate} + \text{HCl} + \text{SO}2

Key Conditions :

  • Solvent: Methanol or isopropyl alcohol

  • Catalyst: Thionyl chloride (1–2 equiv)

  • Temperature: Reflux (65–80°C)

  • Reaction Time: 18–72 hours

Step 2: Acylation with 3-Methylbutanoyl Chloride
The esterified intermediate is then acylated using 3-methylbutanoyl chloride. This step employs aromatic solvents (e.g., toluene) and a base (e.g., triethylamine) to neutralize HCl byproducts. For instance, the acylation of methyl 4-aminobenzoate in toluene at 50–100°C with 1.2 equivalents of acyl chloride yields the protected amide:

Methyl 4-aminobenzoate+3-Methylbutanoyl chlorideBaseMethyl 4-[(3-methylbutanoyl)amino]benzoate\text{Methyl 4-aminobenzoate} + \text{3-Methylbutanoyl chloride} \xrightarrow{\text{Base}} \text{Methyl 4-[(3-methylbutanoyl)amino]benzoate}

Optimized Parameters :

  • Solvent: Toluene or chlorobenzene

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 50–100°C

  • Yield: 92–95%

Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide or hydrochloric acid. For example, stirring the ester in 2 M NaOH at 60°C for 4 hours achieves complete hydrolysis:

Methyl 4-[(3-methylbutanoyl)amino]benzoate+NaOH4-[(3-Methylbutanoyl)amino]benzoic acid+MeOH\text{Methyl 4-[(3-methylbutanoyl)amino]benzoate} + \text{NaOH} \rightarrow \text{4-[(3-Methylbutanoyl)amino]benzoic acid} + \text{MeOH}

Purification : The product is isolated via filtration or extraction, with yields exceeding 90%.

Direct Acylation of 4-Aminobenzoic Acid

Bypassing protection steps, this method directly acylates 4-ABA in a polar aprotic solvent. While efficient, the competing reactivity of the carboxylic acid group necessitates careful pH control.

Reaction Protocol :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base : Pyridine or sodium bicarbonate (to scavenge HCl)

  • Stoichiometry : 1.2 equiv 3-methylbutanoyl chloride per 4-ABA

  • Temperature : 0–25°C (to minimize side reactions)

Challenges :

  • The carboxylic acid group may protonate the amine, reducing nucleophilicity.

  • Side products like anhydrides can form if the acyl chloride reacts with the carboxylic acid.

Yield Optimization :

  • Using excess acyl chloride (1.5 equiv) and slow addition over 1 hour improves yields to 75–80%.

Reaction Optimization and Catalytic Innovations

Phase Transfer Catalysis (PTC)

The addition of quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enhances reaction rates in biphasic systems. For example, TBAB (0.0045–0.014 equiv) accelerates acylation by improving interfacial contact between 4-ABA and the acyl chloride. This method, adapted from nitrobenzoic acid reduction, achieves yields up to 90.1% under reflux conditions (85–110°C).

Solvent and Temperature Effects

  • Toluene vs. DMF : Toluene minimizes carboxylate formation, favoring amidation over esterification.

  • Low-Temperature Acylation : Performing reactions at 0–5°C reduces hydrolysis of 3-methylbutanoyl chloride, improving yields by 15%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The amide proton (N–H) appears as a broad singlet at δ 10.2–10.5 ppm, while the 3-methylbutanoyl chain shows multiplet signals at δ 1.0–2.4 ppm.

  • IR Spectroscopy : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1700 cm⁻¹ (carboxylic acid C=O) confirm successful synthesis.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) reveals purity >98% for optimized methods.

  • Melting Point : The compound melts at 182–184°C, consistent with literature values for acylated benzoic acids.

Industrial Scalability and Environmental Impact

Large-Scale Production Considerations

  • Continuous Flow Reactors : Microreactors reduce reaction times from hours to minutes, enhancing throughput.

  • Waste Management : Iron byproducts from reduction steps (e.g., Fe₃O₄) can be recycled for metallurgical applications.

Green Chemistry Metrics

  • Solvent Recovery : Distillation reclaims >90% of toluene and DMF.

  • Atom Economy : The protection-acylation-deprotection route achieves 85% atom economy, outperforming direct acylation (78%) .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Antibiotic Development
4-[(3-Methylbutanoyl)amino]benzoic acid serves as an intermediate in the synthesis of various antibiotics. Research indicates that derivatives of para-aminobenzoic acid can inhibit the growth of methicillin-resistant Staphylococcus aureus, showcasing significant antibacterial properties. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 15.62 µM, indicating strong efficacy against resistant strains .

2. Anticancer Activity
Studies have demonstrated that certain analogs of 4-[(3-Methylbutanoyl)amino]benzoic acid exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this acid have shown IC50 values below 15 µM against HepG2 liver cancer cells, suggesting potential for development into anticancer agents .

3. Cholinesterase Inhibition
Research has identified that some derivatives possess anti-cholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. Compounds derived from para-aminobenzoic acid exhibited IC50 values ranging from 7.49 µM to 33.00 µM against acetylcholinesterase (AChE), indicating their potential as therapeutic agents .

Cosmetic Applications

1. UV Protection
4-[(3-Methylbutanoyl)amino]benzoic acid is utilized in cosmetic formulations as a UV-blocking agent. Its ability to absorb UV radiation makes it valuable in sunscreens and other skin care products aimed at preventing sun damage .

2. Skin Conditioning
The compound is also included in formulations designed for skin conditioning and moisturizing. Its presence enhances the stability and efficacy of topical products, contributing to improved skin hydration and protection against environmental stressors .

Data Table: Summary of Applications

Application AreaSpecific UseEfficacy/Notes
Pharmaceuticals Antibiotic DevelopmentEffective against resistant bacteria (MIC ≤ 15.62 µM)
Anticancer ActivityCytotoxicity in HepG2 cells (IC50 < 15 µM)
Cholinesterase InhibitionInhibitory activity relevant for Alzheimer's treatment (IC50 7.49 - 33 µM)
Cosmetics UV ProtectionAbsorbs UV radiation effectively
Skin ConditioningEnhances hydration and stability in formulations

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of Schiff bases from para-aminobenzoic acid derivatives showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting further exploration into analogs like 4-[(3-Methylbutanoyl)amino]benzoic acid could yield effective antimicrobial agents .

Case Study 2: Cosmetic Formulation Development
In a recent formulation study, researchers developed a new sunscreen product incorporating 4-[(3-Methylbutanoyl)amino]benzoic acid as a key ingredient. The product underwent rigorous testing for stability and efficacy, demonstrating enhanced UV protection and skin compatibility, making it suitable for sensitive skin types .

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-[(3-Methylbutanoyl)amino]benzoic acid 3-Methylbutanoyl amide C₁₂H₁₅NO₃ 221.25* Lipophilic; potential antimicrobial Inferred
4-[(2-Methylbutanoyl)amino]benzoic acid 2-Methylbutanoyl amide C₁₂H₁₅NO₃ 221.25 95% purity; used as a scaffold
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid 3,5-Dinitrobenzoyl amide C₁₄H₉N₃O₇ 331.24 High molecular weight; low solubility
4-(4-Bromobenzenesulfonamido)benzoic acid 4-Bromophenyl sulfonamido C₁₃H₁₀BrNO₄S 356.19 Versatile scaffold; lab use
4-[(2-Hydroxynaphthyl)methylamino]benzoic acid 2-Hydroxynaphthyl methylamino C₁₈H₁₅NO₃ 293.32 Aromatic π-π interactions; fluorescent probes
4-Methylamino-3-nitrobenzoic acid Methylamino and nitro groups C₈H₈N₂O₄ 196.16 Electron-withdrawing; acidic

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects: Nitro (e.g., 4-[(3,5-dinitrobenzoyl)amino]benzoic acid) and sulfonamido groups (e.g., 4-(4-bromobenzenesulfonamido)benzoic acid) introduce electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound .
  • Aromaticity: The hydroxynaphthyl group in 4-[(2-hydroxynaphthyl)methylamino]benzoic acid enables π-π stacking, useful in fluorescence-based applications .

Spectral and Thermal Properties

  • IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and benzoic acid O-H stretches (~2500–3000 cm⁻¹) are characteristic .
  • UV-Vis : λmax values for similar compounds range from 267–341 nm, depending on substituent conjugation .
  • Melting Points : Acylated derivatives (e.g., ) melt at 217–220°C, suggesting high crystallinity due to hydrogen bonding .

Biological Activity

4-[(3-Methylbutanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has gained attention in recent years for its potential biological activities. This compound is being investigated for various applications, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-[(3-Methylbutanoyl)amino]benzoic acid can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : Approximately 219.28 g/mol

Antimicrobial Properties

Research indicates that derivatives of PABA, including 4-[(3-Methylbutanoyl)amino]benzoic acid, exhibit significant antimicrobial activity. A study highlighted that structural modifications of PABA could enhance its antibacterial properties against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 15.62 µM, showcasing their potential as effective antimicrobial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is believed to inhibit specific enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that 4-[(3-Methylbutanoyl)amino]benzoic acid exhibits anticancer properties. Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines, including HepG2 and A549. The IC50_{50} values for some derivatives were reported to be below 10 µM, indicating strong potential for further development in cancer therapeutics .

The precise mechanism of action of 4-[(3-Methylbutanoyl)amino]benzoic acid remains under investigation. However, it is hypothesized that the compound may act by:

  • Inhibiting Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism.
  • Modulating Receptors : The compound may interact with specific receptors that play roles in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC against MRSA: 15.62 µM
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerIC50_{50} against HepG2: <10 µM

Case Study: Antimicrobial Efficacy

A series of experiments conducted on various PABA derivatives, including 4-[(3-Methylbutanoyl)amino]benzoic acid, demonstrated notable antimicrobial activity. The study utilized the agar well diffusion method to assess the growth inhibition of pathogenic bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.